(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid

CAS No.: 1415018-77-7

Cat. No.: VC11677912

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415018-77-7 |

|---|---|

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1 |

| Standard InChI Key | NANBTYVNWVGYFU-JOCHJYFZSA-N |

| Isomeric SMILES | C[C@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| SMILES | CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

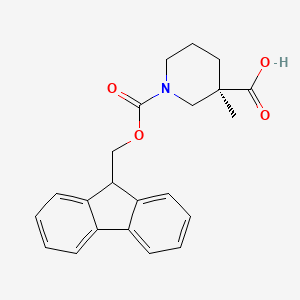

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid has the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol. The compound’s structure (Fig. 1) includes:

-

A piperidine ring with (R)-configuration at the 3-position.

-

A methyl group at the 3-position, introducing steric hindrance and influencing ring puckering.

-

A fluorenylmethoxycarbonyl (Fmoc) group protecting the secondary amine.

-

A carboxylic acid moiety at the 3-position, enabling peptide bond formation.

The stereochemistry and substitution pattern make it a valuable building block for constructing peptides with constrained geometries, such as β-turn mimetics.

Table 1: Comparative Analysis of Related Fmoc-Piperidine Derivatives

Synthesis and Purification

Synthetic Routes

The compound is synthesized through a multi-step process:

-

Piperidine Ring Functionalization: 3-Methylpiperidine-3-carboxylic acid is prepared via cyclization of appropriate precursors, followed by resolution to isolate the (R)-enantiomer.

-

Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a base (e.g., collidine or N-methylmorpholine) and dichloromethane (DCM) .

-

Purification: Crude product is purified via reverse-phase HPLC or flash chromatography to ≥99% purity.

Critical Reaction Parameters

-

Solvent Systems: DCM and DMF are preferred for Fmoc protection due to their compatibility with acid-labile resins .

-

Coupling Agents: HATU/HOAt or HBTU/HOBt systems facilitate efficient amide bond formation during peptide elongation .

-

Temperature: Reactions typically proceed at room temperature to prevent epimerization .

Applications in Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Peptide Elongation

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid is grafted onto 2-chlorotrityl chloride resin or Rink amide resin via its carboxylic acid group . Key steps include:

-

Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling .

-

Coupling: Activated esters (e.g., HATU/HOAt) mediate peptide bond formation with incoming amino acids .

Scheme 1: Peptide Chain Elongation Using the Compound

Conformational Control in Macrocyclic Peptides

The methyl group imposes 1,3-diaxial strain on the piperidine ring, favoring chair conformations that template β-sheet or β-hairpin structures. This property is exploited in designing:

-

Antimicrobial peptides with enhanced protease resistance.

-

Kinase inhibitors targeting allosteric pockets.

Physicochemical and Stability Data

Key Properties

-

Solubility: Soluble in DMF, DCM, and THF; sparingly soluble in water.

-

Storage: Stable at 2–8°C under inert atmosphere; prolonged exposure to light or moisture causes Fmoc cleavage.

-

pKa: Predicted 4.47 ± 0.20 for the carboxylic acid, facilitating pH-dependent solubility .

Thermal Stability

While experimental data is limited, analogous Fmoc-piperidine derivatives decompose above 250°C . The methyl group may slightly lower thermal stability due to increased steric strain.

Future Directions and Research Gaps

Opportunities for Innovation

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to reduce reliance on chiral resolution.

-

Hybrid Peptide-Polymer Conjugates: Leveraging the methyl group for controlled polymerization.

Unanswered Questions

-

Metabolic Stability: How the methyl group impacts in vivo pharmacokinetics.

-

Crystal Structure Data: Lack of X-ray diffraction studies limits conformational analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume